Azidoacetyl methanesulfonate
Overview
Description
Azidoacetyl methanesulfonate is a chemical compound with the formula C3H5N3O4S. It has a molecular weight of 179.1545 g/mol . The molecule contains a total of 15 bonds, including 10 non-H bonds, 5 multiple bonds, 4 rotatable bonds, 5 double bonds, 1 positively charged N, and 1 sulfonate .
Molecular Structure Analysis
The molecular structure of this compound includes the arrangement of atoms and the chemical bonds that hold the atoms together. It contains 5 Hydrogen atoms, 3 Carbon atoms, 3 Nitrogen atoms, 4 Oxygen atoms, and 1 Sulfur atom . The 3D chemical structure image of this compound is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .Chemical Reactions Analysis
This compound is likely to participate in reactions similar to other azides. Both organic and inorganic azides can be heat- and shock-sensitive and can explosively decompose with little input of external energy .Scientific Research Applications
Enzyme Interaction : Methanesulfonyl fluoride, a compound related to Azidoacetyl methanesulfonate, interacts with acetylcholinesterase, an enzyme crucial for nerve function, indicating potential applications in neurological studies (Kitz & Wilson, 1963).
Microbial Metabolism : Methanesulfonic acid, closely related to this compound, is utilized by specific bacteria as a sulfur source, which is significant in understanding biogeochemical cycling of sulfur (Kelly & Murrell, 1999).
Antibacterial Activity : Sulfonamide derivatives of Methanesulfonicacid, similar to this compound, have shown significant antibacterial activities, indicating potential applications in developing new antibiotics (Özdemir et al., 2009).
Environmental Applications : Methanesulfonic acid, a chemical relative of this compound, is highlighted for its environmental benefits in various chemical processes, particularly in electrochemical applications (Gernon et al., 1999).
Immunomodulant and Cytoprotector Activity : Sulfonic acid azolide derivatives, which include structures akin to this compound, have been studied for their immunomodulant and cytoprotector activities, suggesting their use in cardiovascular therapies (Purygin et al., 2006).
Protein Hydrolysis : Methanesulfonic acid is utilized in protein hydrolysis for improved analytical techniques, such as HPLC-ICP-MS, indicating its utility in biochemical analysis (Wrobel et al., 2003).
Plant Mutation Studies : Ethyl methanesulfonate, a compound related to this compound, has been used for inducing mutations in plants, aiding in genetic research (McCallum et al., 2000).
Organic Synthesis : Methanesulfonic anhydride, a compound structurally similar to this compound, is used in Friedel-Crafts acylations, showcasing its utility in organic synthesis (Wilkinson, 2011).
Safety and Hazards
Mechanism of Action
Target of Action
Azidoacetyl methanesulfonate is a compound that has been studied for its potential interactions with various biological targets. The primary targets of this compound are believed to be the hydrazide compounds of the α-azidoacetyl group . These compounds show specific reactivity due to the intramolecular hydrogen bonding between the azido group and the N-H of the hydrazide moiety .
Mode of Action
The interaction of this compound with its targets involves specific click reactivity. This is facilitated by the intramolecular hydrogen bonding between the azido group of this compound and the N-H of the hydrazide moiety . This interaction leads to changes in the structure and function of the target molecules .
Biochemical Pathways
This compound is believed to affect the acetyl CoA pathway . This pathway is crucial for H2-dependent carbon and energy metabolism in organisms known as acetogens and methanogens
Pharmacokinetics
It is known that the physicochemical properties of a molecule can significantly impact its bioavailability
Result of Action
It is known that the compound’s interaction with its targets can lead to changes in the structure and function of these targets
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, methanesulfonic acid, a related compound, is known to be a safer and environmentally friendlier alternative to electrolytes based on fluoroboric or fluorosilicic acid
Biochemical Analysis
Biochemical Properties
Azidoacetyl methanesulfonate is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been shown to be involved in the metabolic labeling of sialoglycans . The azido group introduced by this compound acts as a timestamp for click chemistry labeling, enabling the selective isolation of nascent extracellular vesicles .
Cellular Effects
This compound has been observed to have significant effects on various types of cells and cellular processes. For instance, it has been used to selectively isolate nascent extracellular vesicles stimulated by an external cue . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Temporal Effects in Laboratory Settings
Its role in the metabolic labeling of sialoglycans suggests that it may have long-term effects on cellular function
Metabolic Pathways
This compound is involved in the metabolic pathway of sialic acids . It is metabolized by the de novo biosynthesis pathway of sialic acids, leading to the production of azido-sialic acids
Properties
IUPAC Name |
methylsulfonyl 2-azidoacetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O4S/c1-11(8,9)10-3(7)2-5-6-4/h2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKAAPWVXFAGIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)OC(=O)CN=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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